2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide
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Description
Benzenesulfonamide derivatives are a significant class of compounds with a wide range of biological and chemical properties. They have been extensively studied for their potential applications in medicinal chemistry, including as inhibitors for various enzymes. The synthesis, structure, and properties of these compounds can provide valuable insights into their reactivity and potential applications.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the sulfonamidation of aromatic compounds or the reaction of sulfonamide groups with other organic moieties. For example, novel sulfonamide derivatives have been synthesized by reacting aminoguanidines with appropriate phenylglyoxal hydrate, showcasing the versatility of synthesis strategies in creating a wide variety of sulfonamide compounds (Żołnowska et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group, which significantly influences the compound's physical and chemical properties. Crystallographic studies provide detailed insights into the molecular arrangements, intermolecular interactions, and conformational preferences of these compounds, contributing to a deeper understanding of their behavior in different environments (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Sulfonamide derivatives participate in various chemical reactions, including substitution, addition, and cyclization reactions, influenced by the nature of the sulfonamide group and the substituents present on the aromatic ring. These reactions are crucial for the modification and functionalization of sulfonamide compounds for specific applications (Wang et al., 2014).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by the molecular structure and the nature of substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations (Gowda et al., 2008).
Scientific Research Applications
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, & Öztürk (2020) discussed the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds have high singlet oxygen quantum yield and good fluorescence properties, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment.
Anti-Inflammatory and Analgesic Applications
- Research by Küçükgüzel et al. (2013) synthesized novel benzenesulfonamide derivatives with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. One compound showed promising results as a therapeutic agent without causing significant tissue damage.
COX-2 Inhibition for Treatment of Pain and Arthritis
- Hashimoto et al. (2002) developed 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 (COX-2) inhibitors. Their study Hashimoto, Imamura, Haruta, & Wakitani (2002) identified a compound, JTE-522, with potent, selective, and orally active COX-2 inhibition properties, suitable for treating rheumatoid arthritis, osteoarthritis, and acute pain.
Anticancer Activity
- A study by Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives with significant anticancer activity against human colorectal and cervix carcinoma cell lines.
Additional Studies
- Other studies have focused on synthesizing and characterizing benzenesulfonamide derivatives with potential applications in treating various forms of cancer, demonstrating antimicrobial properties, and serving as enzyme inhibitors. These include works by Żołnowska et al. (2016), Tomorowicz et al. (2020), Ruff et al. (2016), and others.
properties
IUPAC Name |
2-(1-benzylindol-5-yl)-N-methylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-13,19H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQXKKYAWNNJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C=CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697586 |
Source
|
Record name | 2-(1-Benzyl-1H-indol-5-yl)-N-methylethene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylindol-5-YL)-N-methylethenesulfonamide | |
CAS RN |
894351-84-9 |
Source
|
Record name | 2-(1-Benzyl-1H-indol-5-yl)-N-methylethene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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